N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide
CAS No.: 882282-20-4
Cat. No.: VC7612748
Molecular Formula: C16H11F3N2O
Molecular Weight: 304.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882282-20-4 |
|---|---|
| Molecular Formula | C16H11F3N2O |
| Molecular Weight | 304.272 |
| IUPAC Name | N-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C16H11F3N2O/c17-16(18,19)11-4-1-3-10(9-11)15(22)21-14-6-2-5-13-12(14)7-8-20-13/h1-9,20H,(H,21,22) |
| Standard InChI Key | SQDHMBNCPFNXSY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2C=CN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N1-(1H-Indol-4-yl)-3-(trifluoromethyl)benzamide (C₁₆H₁₁F₃N₂O) features a benzamide backbone substituted with a trifluoromethyl group at the 3-position and an indole moiety attached via the N1-position. The indole ring system, a bicyclic structure comprising fused benzene and pyrrole rings, contributes to the compound’s planar geometry and potential for π-π interactions in biological systems . The trifluoromethyl group enhances lipophilicity (LogP ≈ 3.2) and metabolic stability, as observed in structurally related compounds .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide can be approached through convergent routes, as exemplified by related compounds :
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Indole Substitution: Functionalization of 4-nitroindole via iodination or bromination to introduce coupling handles.
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Benzamide Preparation: Synthesis of 3-(trifluoromethyl)benzoyl chloride from 3-(trifluoromethyl)benzoic acid.
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Coupling Reactions: Amide bond formation between the indole amine and benzoyl chloride under Schotten-Baumann conditions.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodoindole | I₂, HNO₃, H₂SO₄ | 72 |
| 2 | 3-(CF₃)benzoyl chloride | SOCl₂, reflux | 89 |
| 3 | Final product | DCM, Et₃N, 0°C→RT | 65 |
Structure-Activity Relationship (SAR) Insights
Modifications to the core structure of related benzamides reveal critical pharmacophoric elements :
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N-Methylation: Analogous N-methyl indole derivatives show 16-fold potency increases in receptor binding assays (e.g., RORC2 IC₅₀: 0.17 μM vs. 2.9 μM for non-methylated analogs) .
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Trifluoromethyl Positioning: Para-substituted trifluoromethyl groups in benzamide derivatives exhibit superior metabolic stability (HLM CL: 42 μL/min/mg) compared to ortho-substituted analogs .
Pharmacological Profile and Biological Activity
Target Engagement and Mechanism
While direct target data for N1-(1H-indol-4-yl)-3-(trifluoromethyl)benzamide are unavailable, structurally similar compounds demonstrate:
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RORC2 Inverse Agonism: 3-Cyano-benzamide analogs suppress IL-17 production in Th17 cells (IC₅₀: 2.9 μM) .
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VR1 Receptor Modulation: 2-Aminobenzamide derivatives inhibit capsaicin-induced calcium influx (IC₅₀: <100 nM) .
Table 2: Biological Activities of Structural Analogs
| Compound | Target | IC₅₀ (μM) | Selectivity Index (RORC2/RORA) |
|---|---|---|---|
| 3-Cyano-benzamide | RORC2 | 0.054 | >555 |
| N-Methyl indole | RORC2 | 0.007 | >4285 |
| 2-Aminobenzamide | VR1 | 0.083 | N/A |
Metabolic Stability and PK/PD Properties
Lead optimization strategies for related compounds highlight:
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Microsomal Stability: Introduction of piperidine rings reduces hepatic clearance (e.g., from 142 → 42 μL/min/mg in human liver microsomes) .
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Oral Bioavailability: Carbamate prodrugs of benzamide derivatives achieve >60% F in rodent models .
Challenges and Future Directions
Optimization Priorities
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Solubility Enhancement: Incorporation of polar groups (e.g., pyridyl substituents) to improve aqueous solubility (target LogD: 2.0–3.5).
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CYP Inhibition Mitigation: Structure-based design to avoid CYP3A4/2D6 interactions observed in early leads .
Clinical Translation Barriers
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